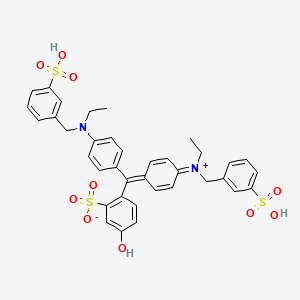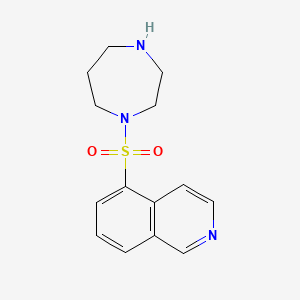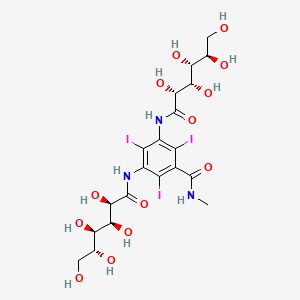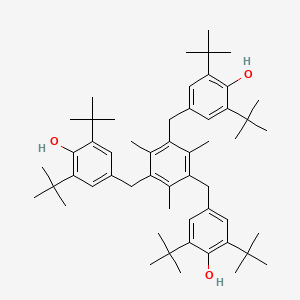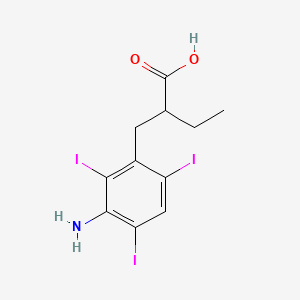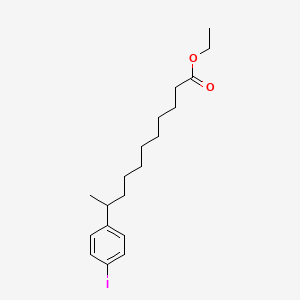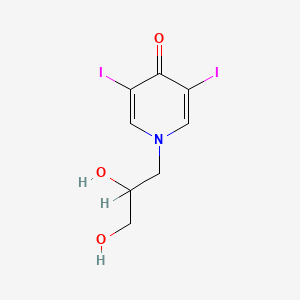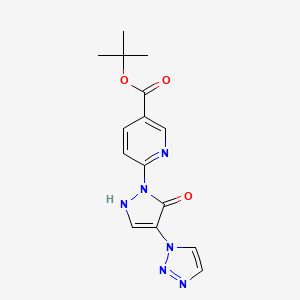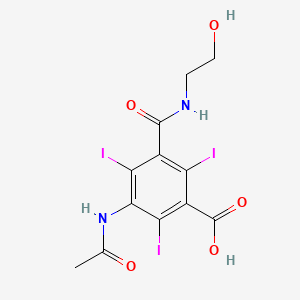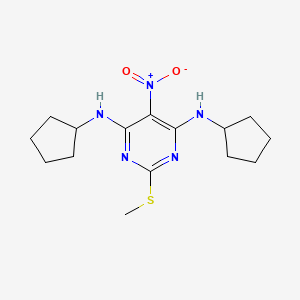
N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine
Overview
Description
GS 39783, also known as N,N’-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine, is a compound used in scientific research. It acts as a positive allosteric modulator at the gamma-aminobutyric acid B (GABA B) receptor. This compound has been shown to produce anxiolytic effects in animal studies and reduces self-administration of alcohol, cocaine, and nicotine .
Preparation Methods
The synthesis of GS 39783 involves several steps. The key synthetic route includes the reaction of 2-methylthio-5-nitropyrimidine-4,6-diamine with dicyclopentylamine under specific conditions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and heating to facilitate the reaction . Industrial production methods for GS 39783 are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.
Chemical Reactions Analysis
GS 39783 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GS 39783 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of GABA B receptors.
Biology: The compound is utilized in research to understand its effects on neurotransmission and receptor function.
Medicine: GS 39783 has potential therapeutic applications in treating anxiety, addiction, and other neuropsychiatric disorders.
Industry: While its industrial applications are limited, the compound’s role in research contributes to the development of new therapeutic agents .
Mechanism of Action
GS 39783 exerts its effects by acting as a positive allosteric modulator at the GABA B receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed throughout the central nervous system. GS 39783 enhances the receptor’s response to gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This modulation helps reduce anxiety and addictive behaviors by regulating potassium and calcium channels .
Comparison with Similar Compounds
GS 39783 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
CGP7930: Another positive allosteric modulator of the GABA B receptor with anxiolytic properties.
Baclofen: A GABA B receptor agonist used clinically to treat spasticity but with different side effect profiles.
Phenibut: A GABA B receptor agonist with anxiolytic and nootropic effects but potential for abuse and dependence
GS 39783 stands out due to its ability to modulate the GABA B receptor without the side effects associated with direct agonists like baclofen.
Properties
IUPAC Name |
4-N,6-N-dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-23-15-18-13(16-10-6-2-3-7-10)12(20(21)22)14(19-15)17-11-8-4-5-9-11/h10-11H,2-9H2,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVDKOCBKBMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NC2CCCC2)[N+](=O)[O-])NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424992 | |
| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39069-52-8 | |
| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39069-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GS-39783 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039069528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GS39783 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GS-39783 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3T22A5DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GS39783 acts as a positive allosteric modulator (PAM) of the GABAB receptor [, , , , , ]. Unlike agonists that directly activate the receptor, GS39783 binds to a site distinct from the orthosteric GABA binding site [, ]. This binding enhances the affinity and efficacy of agonists, like GABA, at the GABAB receptor [, , ]. This potentiation leads to increased GABAB receptor activation, resulting in downstream effects such as:
- Enhanced G protein coupling, specifically to Gαo and Gαi subtypes [, ].
- Inhibition of cAMP formation [, ].
- Activation of inwardly rectifying potassium channels [].
- Modulation of intracellular calcium signaling [].
- Suppression of paired-pulse inhibition in the hippocampus [].
ANone:
ANone: While the research papers provided don't offer a complete PK/PD profile, certain aspects are highlighted:
- Administration Routes: GS39783 demonstrates efficacy when administered through various routes, including intraperitoneal (i.p.), intragastric (i.g.), and oral (p.o.) [, , , , , ].
- Brain Penetration: GS39783 effectively crosses the blood-brain barrier, as evidenced by its ability to modulate behavior and central nervous system function [, , , , , , , , , , ].
ANone: GS39783 exhibits efficacy in various preclinical models:
- Exhibits anxiolytic-like effects in rodent models of anxiety [, , ].
- Reduces psychostimulant conditioned-reinforcement and reward [, , ].
- Decreases alcohol self-administration in various rodent models [, , , , , ].
- Attenuates nicotine reward and self-administration [, ].
- Exhibits antipsychotic-like effects in some models [].
- Reduces seizure susceptibility in certain epilepsy models [].
A: Preclinical studies suggest that GS39783 possesses a favorable safety profile compared to the GABAB receptor agonist, baclofen [, , ]. GS39783 demonstrates fewer sedative, hypothermic, and motor-impairing effects in rodent models [].
ANone: Several other positive allosteric modulators (PAMs) of the GABAB receptor have been investigated:
- BHF177: Shows efficacy in reducing nicotine self-administration and potentiating the effects of baclofen [, ].
ANone:
- Discovery: GS39783 was first described in the early 2000s as a novel PAM of the GABAB receptor by Novartis Pharma [].
- Early Characterization: Initial studies focused on its in vitro characterization, demonstrating its ability to enhance GABAB receptor function [].
- Preclinical Development: Subsequent research explored its therapeutic potential in various animal models of neurological and psychiatric disorders, including anxiety, addiction, and epilepsy [, , , , , , , , , , , , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



